![molecular formula C14H12Cl2N2O2 B2416005 4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide CAS No. 861414-79-1](/img/structure/B2416005.png)
4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide” is a chemical compound with the molecular formula C14H12Cl2N2O2 . It has a molecular weight of 311.16 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study focused on the synthesis and evaluation of antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases, which include compounds similar to 4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide. These compounds exhibited good antioxidant activity in vitro, assessed by DPPH and nitric oxide methods (Dighade & Parikh, 2017).
Antimalarial Activity
In a study on 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, derivatives similar to this compound showed potential in silico and in vitro antimalarial activity (Shaikh et al., 2021).
Anticancer Properties
A study synthesized and evaluated the anticancer potential of new pyridine-3-carbonitrile derivatives, including structures akin to this compound. These compounds were effective against human breast cancer MCF-7 and MDA-MB-231 cell lines, showing promising results for potential use in cancer treatment (Mansour et al., 2021).
Antibacterial and Antifungal Activities
Research on N'-substituted benzohydrazides, similar to this compound, demonstrated antimicrobial properties. These compounds were synthesized and tested for antibacterial and antifungal activities, showing efficacy in combating various microbial strains (Shaikh, 2013).
Herbicide and Plant Growth Inhibition
A study explored the effects of methyl 2-(2,4-dichlorophenoxy)propionate, a compound structurally related to this compound, on plant growth. It found significant herbicidal properties and inhibitory effects on plant growth, suggesting its potential use as a selective herbicide (Cipiciani et al., 1998).
Propiedades
IUPAC Name |
4-[(2,6-dichlorophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-2-1-3-12(16)13(11)20-8-9-4-6-10(7-5-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUPEHPNRRGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
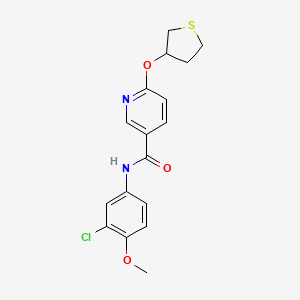
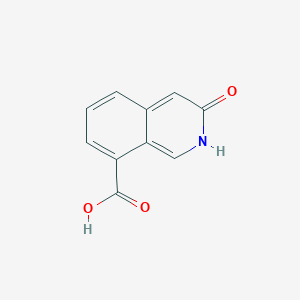
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

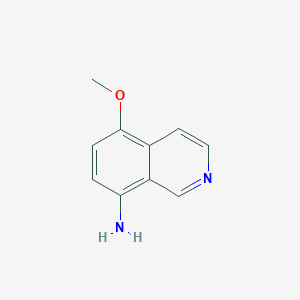
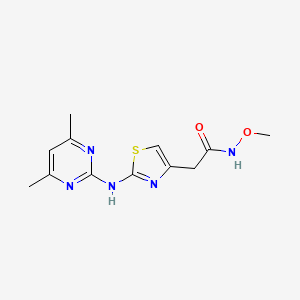
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)
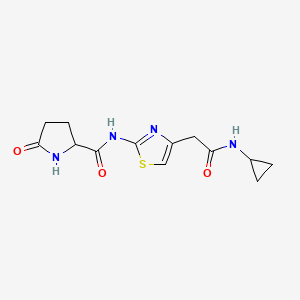
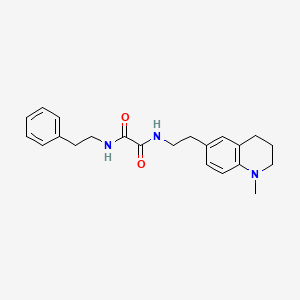
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
